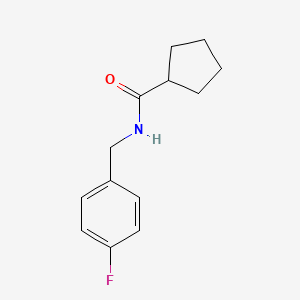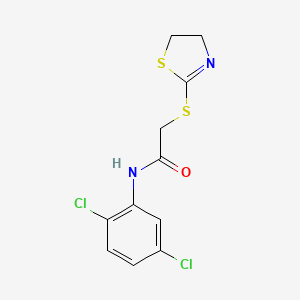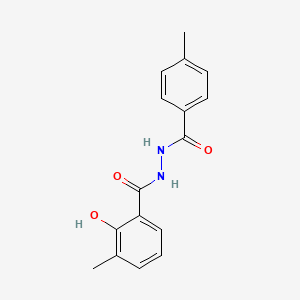
N-(4-fluorobenzyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)cyclopentanecarboxamide, also known as ABP-786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a selective agonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G protein-coupled receptor that is widely expressed in the central nervous system. The NOP receptor has been implicated in various physiological and pathological processes, including pain perception, stress response, anxiety, depression, and addiction.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)cyclopentanecarboxamide has been extensively studied in various preclinical models to investigate its potential therapeutic applications. One of the main areas of research is pain management, as the NOP receptor has been shown to play a role in modulating pain perception. This compound has been found to be effective in reducing pain in various animal models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition, this compound has also been investigated for its potential use in treating anxiety, depression, and addiction, as the NOP receptor has been implicated in these disorders.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)cyclopentanecarboxamide involves its selective activation of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is coupled to various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. Activation of the NOP receptor by this compound leads to the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in pain perception, stress response, and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In preclinical studies, this compound has been found to reduce pain perception, anxiety, and depression-like behaviors, and to enhance stress resilience. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorobenzyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NOP receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its relatively low aqueous solubility, which may limit its use in certain experimental settings. In addition, the lack of a well-characterized NOP receptor antagonist may limit the interpretation of some experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorobenzyl)cyclopentanecarboxamide, including the development of more potent and selective NOP receptor agonists and antagonists, the investigation of the role of the NOP receptor in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of this compound in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in pain management, anxiety, depression, and addiction. The synthesis of this compound involves several steps, and the compound has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action and the potential therapeutic applications of this compound in humans.
Synthesemethoden
The synthesis of N-(4-fluorobenzyl)cyclopentanecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-fluorobenzylamine, which is then reacted with cyclopentanecarboxylic acid to form the corresponding amide. The amide is then subjected to a series of chemical transformations, including reduction, cyclization, and deprotection, to yield the final product this compound. The overall yield of the synthesis is around 30%, and the purity of the compound can be achieved by using various purification methods, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-7-5-10(6-8-12)9-15-13(16)11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYKLUDTWHLWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)





![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)


hydrazone](/img/structure/B5756817.png)